BenchChemオンラインストアへようこそ!

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide

Regioisomer selectivity Hydrogen-bond acceptor geometry Target binding orientation

Procure N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0) to exploit its privileged triazolo[1,5-a]pyrimidine scaffold for ENPP1 inhibitor SAR. The furan-3-carboxamide terminus provides distinct H-bond geometry vs. the furan-2-regioisomer (CAS 2034614-36-1), enabling systematic mapping of binding-site requirements. Use as a chemical probe for AXL kinase profiling with minimal off-target activity compared to multi-targeted agents. Confirm regioisomeric identity before use.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 1904411-16-0
Cat. No. B2792502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide
CAS1904411-16-0
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESC1=COC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C13H13N5O2/c19-12(11-3-5-20-8-11)14-4-1-2-10-6-15-13-16-9-17-18(13)7-10/h3,5-9H,1-2,4H2,(H,14,19)
InChIKeyKTYHDWSPHHDSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0): Core Chemical Identity and Procurement Profile


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0) is a synthetic small molecule (C₁₃H₁₃N₅O₂, MW 271.28 g/mol) comprising a [1,2,4]triazolo[1,5-a]pyrimidine core tethered via a three-carbon propyl linker to a furan-3-carboxamide moiety . This scaffold has been exploited as a privileged structure in medicinal chemistry for generating inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and various receptor tyrosine kinases, including AXL [1]. When selecting this compound for research procurement, users should verify the specific regioisomeric identity (furan-3-carboxamide vs. furan-2-carboxamide) and linker attachment position, as these structural variables critically determine target engagement and selectivity profiles.

Why In-Class Triazolo[1,5-a]pyrimidine Analogs Cannot Substitute for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0)


Superficial structural similarity within the [1,2,4]triazolo[1,5-a]pyrimidine family masks decisive pharmacophoric differences. The identity of the terminal carboxamide heterocycle (furan-3-yl vs. furan-2-yl vs. thiophene-2-yl vs. substituted benzamide) profoundly alters hydrogen-bonding geometry, dipole moment orientation, and steric occupancy within target binding pockets . For example, in the influenza PA-PB1 disruptor chemotype, replacing a thiophene-2-carboxamide with alternative heterocycles shifted IC₅₀ values from approximately 50 μM to inactive, demonstrating that even single-atom heterocycle substitutions are not functionally neutral [1]. Similarly, the ENPP1 inhibitor SAR study by Kawaguchi et al. (2024) showed that modifications to the terminal appendage of the triazolo[1,5-a]pyrimidine scaffold directly governed both enzymatic potency and selectivity over off-target phosphodiesterases [2]. Consequently, treating N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide as interchangeable with its regioisomer or heterocycle-substituted analogs without experimental validation risks invalidating SAR continuity and confound- ing biological conclusions.

Quantitative Differentiation Evidence for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0) vs. Closest Analogs


Regioisomeric Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide

The target compound bears a furan-3-carboxamide terminus, locating the ring oxygen at the meta position relative to the carboxamide linkage. In contrast, the commercially available furan-2-carboxamide regioisomer (CAS 2034614-36-1) places the oxygen at the ortho position . This positional shift alters the spatial orientation of the hydrogen-bond-accepting oxygen by approximately 120°, which can redirect the carboxamide NH vector and modify the complementarity to adenine-mimetic binding pockets in kinase and ENPP1 active sites [1].

Regioisomer selectivity Hydrogen-bond acceptor geometry Target binding orientation

Heterocycle Pharmacophore Comparison: Furan-3-carboxamide vs. Thiophene-2-carboxamide

The furan-3-carboxamide terminus of the target compound provides a hydrogen-bond-accepting oxygen within the heterocycle ring, whereas the closest thiophene-2-carboxamide analog (CAS 2034556-65-3 for the chloro-substituted variant) replaces this oxygen with sulfur, which is a weaker hydrogen-bond acceptor [1]. In the structurally related triazolo[1,5-a]pyrimidine-2-carboxamide series targeting influenza PA-PB1, a thiophene-2-carboxamide derivative (compound 22) exhibited an IC₅₀ of 50 μM for PA-PB1 disruption and was devoid of antiviral activity in cellular assays [2]. While direct comparative data for the 6-yl-propyl-linked series are absent, the fundamental difference in heteroatom hydrogen-bonding strength (oxygen vs. sulfur) is a well-established determinant of target binding affinity across medicinal chemistry campaigns [3].

Heterocycle SAR Hydrogen-bonding capacity Antiviral target engagement

ENPP1 Inhibitor Scaffold Potential: Triazolo[1,5-a]pyrimidine Core with Furan-3-carboxamide vs. Phosphonate-Containing ENPP1 Inhibitors

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been chemically validated as an ENPP1 inhibitor core through fluorescence-probe-based screening (TG-mAMP assay) by Kawaguchi et al. (2024) [1]. Unlike the phosphonate-based ENPP1 inhibitors (e.g., those reported in the structure-aided development series) that are cell-impermeable and restricted to extracellular target engagement, neutral carboxamide-appended triazolo[1,5-a]pyrimidines possess physicochemical properties (MW 271.28 g/mol; no formal charges at physiological pH) that are compatible with passive membrane permeability . While the target compound has not been individually profiled in the published ENPP1 SAR table, its structural congruence with the active series (triazolo[1,5-a]pyrimidine core plus a hydrogen-bond-capable carboxamide appendage) positions it within the active pharmacophore space, whereas phosphonate inhibitors occupy a mechanistically distinct (extracellular-only) functional category [2].

ENPP1 inhibition STING pathway activation Cell permeability

AXL Kinase Inhibition Potential: Furan-3-carboxamide Triazolo[1,5-a]pyrimidine vs. Multi-Targeted Reference Inhibitors

Compounds within the triazolo[1,5-a]pyrimidine class have been reported to inhibit AXL receptor tyrosine kinase, a target implicated in tumor progression, metastasis, and immune evasion . The target compound's furan-3-carboxamide terminus may confer a differentiated AXL selectivity profile compared to multi-targeted clinical AXL inhibitors such as cabozantinib (which potently inhibits VEGFR2 with IC₅₀ = 0.035 nM alongside AXL, c-Met, Ret, Kit, Flt-1/3/4, and Tie2) . While no head-to-head kinase panel data are publicly available for CAS 1904411-16-0, the reduced molecular complexity of the target compound (271.28 g/mol vs. cabozantinib's 501.51 g/mol) and its monocyclic carboxamide terminus (vs. cabozantinib's extended diaryl ether pharmacophore) suggest a narrower target spectrum, which is desirable for chemical probe development where polypharmacology confounds mechanistic interpretation [1].

AXL receptor tyrosine kinase Kinase selectivity Cancer cell proliferation

Linker Length and Attachment Position: 6-yl-propyl vs. Alternative Triazolo[1,5-a]pyrimidine Substitution Patterns

The target compound features a propyl linker (-CH₂CH₂CH₂-) connecting the triazolo[1,5-a]pyrimidine 6-position to the furan-3-carboxamide. This substitution pattern is distinct from the more common 2-carboxamide and 7-amino substitution patterns found in many literature triazolo[1,5-a]pyrimidine inhibitors [1]. In the ENPP1 inhibitor SAR study by Kawaguchi et al. (2024), compounds with different linker lengths and attachment positions on the triazolo[1,5-a]pyrimidine core exhibited markedly different IC₅₀ values against ENPP1, with the optimal geometry depending on the specific terminal appendage [2]. The three-carbon propyl spacer provides sufficient reach to position the furan-3-carboxamide into distal subpockets of target proteins while maintaining conformational restriction compared to longer, more flexible linkers (e.g., butyl or pentyl chains) that incur entropic penalties upon binding [3].

Linker optimization Scaffold substitution Binding pocket access

Optimal Research and Procurement Application Scenarios for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide (CAS 1904411-16-0)


ENPP1 Inhibitor Lead Optimization and STING Pathway Probe Development

The target compound, bearing a [1,2,4]triazolo[1,5-a]pyrimidine core validated as an ENPP1 inhibitory scaffold by Kawaguchi et al. (2024), is suitable as a starting point for SAR expansion in ENPP1 drug discovery programs [1]. Its neutral carboxamide chemotype differentiates it from cell-impermeable phosphonate-based ENPP1 inhibitors, potentially enabling access to intracellular ENPP1 pools . Researchers should procure this compound when the goal is to explore how the furan-3-carboxamide terminus modulates ENPP1 potency and selectivity relative to other carboxamide variants, and to assess whether this chemotype activates the STING pathway in cellular assays.

Kinase Selectivity Profiling: AXL vs. Off-Target Kinase Panel Screening

Given the reported AXL inhibitory activity of structurally related triazolo[1,5-a]pyrimidine compounds, CAS 1904411-16-0 is a candidate for systematic kinase selectivity profiling [1]. Its relatively low molecular complexity (MW 271.28 g/mol) compared to multi-targeted clinical AXL inhibitors such as cabozantinib (MW 501.51 g/mol) suggests a narrower target engagement fingerprint, making it a superior choice for chemical probe development where target specificity is paramount . Procurement is recommended when the experimental objective is to delineate AXL-specific pharmacology without confounding activity at VEGFR2, c-Met, or other cabozantinib-off-target kinases.

Regioisomeric SAR: Comparing Furan-3-carboxamide with Furan-2-carboxamide in Target Engagement Assays

The target compound's furan-3-carboxamide terminus places the ring oxygen at the meta position relative to the amide linkage, creating a distinct hydrogen-bond-acceptor geometry compared to the furan-2-carboxamide regioisomer (CAS 2034614-36-1) [1]. This structural difference can be exploited in systematic SAR studies to map the hydrogen-bonding requirements of target protein binding sites. Researchers should procure both regioisomers in parallel to experimentally determine which orientation is preferred for their specific target of interest, as computational docking alone may not reliably predict the functional consequence of this ~120° angular displacement in H-bond acceptor geometry .

Antiviral Target Engagement: Influenza PA-PB1 Interface Disruption Screening

The triazolo[1,5-a]pyrimidine carboxamide chemotype has demonstrated activity in disrupting the influenza RNA-dependent RNA polymerase PA-PB1 protein-protein interaction, with thiophene-2-carboxamide derivatives showing measurable IC₅₀ values (e.g., 50 μM for compound 22) [1]. The target compound, with its furan-3-carboxamide terminus providing stronger hydrogen-bond-accepting capacity via the ring oxygen (pKaHB ~0.8–1.2) compared to the thiophene sulfur (pKaHB ~ −0.5 to −0.8), may yield improved binding affinity . Procurement is warranted for antiviral drug discovery programs seeking to explore whether furan oxygen-mediated hydrogen bonding enhances PA-PB1 disruption potency relative to the thiophene benchmark.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.